molecular formula C9H13FN2 B3316005 4-(aminomethyl)-2-fluoro-N,N-dimethylaniline CAS No. 951907-17-8

4-(aminomethyl)-2-fluoro-N,N-dimethylaniline

Cat. No.: B3316005
CAS No.: 951907-17-8
M. Wt: 168.21 g/mol
InChI Key: JROHGZOXNDFQCX-UHFFFAOYSA-N
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Description

4-(aminomethyl)-2-fluoro-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of an aminomethyl group attached to the benzene ring, along with a fluorine atom and two N,N-dimethyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Scientific Research Applications

4-(aminomethyl)-2-fluoro-N,N-dimethylaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

Safety data sheets for similar compounds suggest that they can cause skin irritation, serious eye irritation, and respiratory irritation. They should be handled with appropriate personal protective equipment and stored in a well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-2-fluoro-N,N-dimethylaniline can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-N,N-dimethylaniline with formaldehyde and ammonium chloride under acidic conditions. This reaction leads to the formation of the aminomethyl group on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-2-fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-(aminomethyl)-N,N-dimethylaniline: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    2-fluoro-N,N-dimethylaniline: Lacks the aminomethyl group, which can influence its chemical properties and applications.

    4-(aminomethyl)-2-chloro-N,N-dimethylaniline: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.

Uniqueness

The presence of both the aminomethyl group and the fluorine atom in 4-(aminomethyl)-2-fluoro-N,N-dimethylaniline makes it unique. The fluorine atom can enhance the compound’s stability and reactivity, while the aminomethyl group can increase its solubility and biological activity.

Properties

IUPAC Name

4-(aminomethyl)-2-fluoro-N,N-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2/c1-12(2)9-4-3-7(6-11)5-8(9)10/h3-5H,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROHGZOXNDFQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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